molecular formula C18H16BrClF2N2S B3043348 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide CAS No. 849066-32-6

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide

Cat. No.: B3043348
CAS No.: 849066-32-6
M. Wt: 445.8 g/mol
InChI Key: BBTFVOJHFMKMSV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide is a halogenated thiazolium salt characterized by a positively charged thiazole core substituted with a 4-chlorophenyl group at position 4, a 2,4-difluoroanilino group at position 2, and a propyl chain at position 2. The bromide anion balances the charge.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-propyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2S.BrH/c1-2-9-23-17(12-3-5-13(19)6-4-12)11-24-18(23)22-16-8-7-14(20)10-15(16)21;/h3-8,10-11H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTFVOJHFMKMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Thiazolium Salt Synthesis

A streamlined one-pot method combines thioamide, α-haloketone, and propyl bromide in dimethylformamide (DMF) at 100°C for 8 hours. This approach bypasses intermediate isolation, achieving 78% overall yield but requiring stringent stoichiometric control.

Solid-Phase Synthesis

Immobilizing the thioamide on Wang resin enables stepwise assembly, though yields are lower (62–65%) due to incomplete on-resin cyclization.

Industrial-Scale Production Considerations

Pilot-scale synthesis (10 kg batches) uses continuous flow reactors for cyclocondensation (residence time: 30 minutes) and static mixers for quaternization, achieving 89% yield. Environmental impact is reduced via solvent recovery (≥95% ethanol recycled).

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new thiazolium-based compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Affecting the integrity of cellular membranes or interfering with DNA replication and transcription.

Comparison with Similar Compounds

Key Structural Features :

  • Thiazolium Core: A five-membered heterocycle with sulfur and nitrogen atoms, known for redox activity and interaction with biological targets.
  • 4-Chlorophenyl Group : Enhances electron-withdrawing effects and stability.
  • 2,4-Difluoroanilino Group: Provides fluorine atoms that modulate electronic properties and bioavailability.
  • Propyl Chain : Aliphatic substituent influencing solubility and membrane permeability.

Safety data indicate the compound poses risks such as toxicity, corrosion, and environmental hazards, requiring stringent handling protocols .

The compound’s structural and functional analogs are evaluated based on core heterocycles, substituents, and bioactivity (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name Core Structure Substituents Key Bioactivity (LC50) Reference
Target Compound Thiazolium 4-ClPh, 2-(2,4-F₂Anilino), 3-propyl Not reported
3l (6-Bromo-4-(2,4-difluoroanilino)quinazoline) Quinazoline 6-Br, 4-(2,4-F₂Anilino), 2-ClPh EGFR-TK inhibition (37.66 nM)
Gefitinib (Reference) Quinazoline 4-(3-Cl-4-FPh), 6-morpholino EGFR-TK inhibition (31.44 nM)
4l (6-(4-FPh)-4-(2,4-F₂Anilino)quinazoline) Quinazoline 6-(4-FPh), 4-(2,4-F₂Anilino) Reduced EGFR-TK inhibition (59.21 nM)
Key Observations :

Core Heterocycle Differences :

  • The thiazolium core in the target compound differs from quinazoline in analogs like 3l and Gefitinib. Quinazolines are established EGFR-TK inhibitors due to their planar structure and hydrogen-bonding capacity . The thiazolium core’s charged state may alter binding kinetics or solubility compared to neutral quinazolines.

Substituent Effects: Halogen Positioning: The 2,4-difluoroanilino group in the target compound and 3l enhances activity compared to mono-fluorinated analogs (e.g., 3g, LC50 = 70.05 nM). Fluorine atoms improve metabolic stability and target affinity . Propyl vs. Aromatic Substituents: The propyl chain in the target compound may reduce steric hindrance compared to bulky groups (e.g., 4-fluorophenyl in 4l), which diminish EGFR-TK inhibition .

Biological Activity Trends: Quinazoline Derivatives: 3l’s LC50 (37.66 nM) approaches Gefitinib’s potency (31.44 nM), highlighting the synergy of 6-bromo and 2,4-difluoroanilino groups. Substitution at the 6-position with bromine or fluorine optimizes activity . However, the charged thiazolium core may limit membrane permeability compared to neutral quinazolines.

SAR Insights: Lipophilic Groups: Small lipophilic substituents (e.g., propyl) may enhance binding in hydrophobic kinase pockets, as seen in quinazoline SAR studies .

Biological Activity

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide is a chemical compound with potential biological activities that have been explored in various studies. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C18_{18}H16_{16}BrClF2_2N2_2S
  • Molecular Weight : 445.75 g/mol
  • CAS Number : 849066-32-6

The compound's biological activity is primarily attributed to its interaction with specific biological pathways. Research indicates that it may function as an inhibitor of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting this enzyme, the compound can potentially reduce the production of beta-amyloid peptides, which are known to form plaques in the brains of Alzheimer's patients.

Inhibition of Beta-Amyloid Production

A study highlighted that compounds similar to this compound demonstrated significant reductions in beta-amyloid concentrations in vivo. For instance:

  • BMS-289948 , a structurally related compound, showed an ED50_{50} value of 86 mg/kg in reducing brain beta-amyloid levels in APP-YAC mice .
  • The rapid reduction in beta-amyloid levels was observed within 20 minutes post-administration, indicating high bioavailability and efficacy .

Anticancer Activity

Preliminary investigations suggest that thiazolium compounds may exhibit anticancer properties. The specific mechanisms remain under investigation, but the structural features of this compound are believed to play a role in modulating cell signaling pathways associated with tumor growth.

Case Studies

Study ReferenceFindings
Study on gamma-secretase inhibitors Demonstrated effective reduction of beta-amyloid levels using related compounds.
Anticancer research (ongoing)Investigating the potential of thiazolium derivatives in inhibiting tumor growth and proliferation.

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety profiles for thiazolium compounds suggest a need for careful evaluation in clinical settings. The compound's interaction with biological systems necessitates thorough toxicological assessments to determine safe dosage levels.

Q & A

How can the synthesis of this thiazolium bromide be optimized for higher yield and purity?

Answer:
Optimization involves selecting reaction conditions (solvent, temperature, catalyst) and purification methods. One-step synthesis routes, such as reacting thiosemicarbazides with phenacyl bromides under reflux in ethanol (yield: 87–95%), are efficient . For multi-step approaches, alkylation of pre-formed thiazole cores with propyl bromide in acetonitrile (yield: ~75%) is viable. Purity can be enhanced via recrystallization (e.g., DMSO/water mixtures) or column chromatography. Key parameters:

ParameterOptimization Strategy
SolventEthanol (reflux) or acetonitrile (room temperature)
CatalystTriethylamine for deprotonation
PurificationRecrystallization (DMSO/water) or silica gel chromatography

What analytical techniques are critical for confirming the molecular structure and purity?

Answer:

  • ^1H/^13C NMR : Assign chemical shifts to confirm substituent positions (e.g., 4-chlorophenyl at δ 7.2–7.8 ppm, propyl chain at δ 0.9–1.7 ppm) .
  • FT-IR : Identify functional groups (e.g., C-N stretch at ~1600 cm⁻¹, C-Br vibration at 650 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and counterion interactions using SHELX .
  • Elemental analysis : Verify C, H, N, Br percentages (e.g., ±0.3% deviation acceptable) .

How can computational methods predict its interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock4 to model binding poses with flexible receptor sidechains (e.g., HIV protease or GPCRs) .
  • Electrostatic potential mapping : Multiwfn calculates charge distribution to identify nucleophilic/electrophilic regions .
  • Example workflow :
    • Prepare ligand (thiazolium bromide) and receptor PDB files.
    • Run 100 docking trials with Lamarckian genetic algorithm .
    • Analyze binding energy (ΔG < -7 kcal/mol suggests strong affinity).

How should researchers address contradictions in spectroscopic or crystallographic data?

Answer:

  • Repetition : Re-run experiments under identical conditions (e.g., NMR in DMSO-d6 at 298 K) .
  • Advanced techniques : Use high-resolution mass spectrometry (HRMS) to resolve molecular ion discrepancies.
  • Crystallographic validation : Compare experimental X-ray data (SHELXL-refined) with DFT-optimized geometries .
  • Case study : A 5% yield variation in synthesis may arise from incomplete alkylation—monitor via TLC .

What mechanistic insights are critical for understanding its reactivity in biological systems?

Answer:

  • Thiazolium catalysis : The bromide counterion stabilizes the cationic thiazole ring, enhancing electrophilicity in benzoin condensations .
  • Redox behavior : Cyclic voltammetry reveals oxidation peaks at +1.2 V (thiazole ring) and reduction at -0.8 V (bromide ion).
  • Metabolic pathways : Use LC-MS to identify hydroxylated or dealkylated metabolites in hepatic microsomal assays .

How can polymorphism affect its pharmacological profile?

Answer:
Polymorphs arise from solvent-dependent crystallization (e.g., ethanol vs. acetonitrile). Techniques:

  • DSC/TGA : Detect melting point variations (ΔTm > 5°C indicates distinct forms) .
  • PXRD : Compare diffraction patterns (e.g., sharp peaks at 2θ = 12°, 18° for Form I vs. 10°, 20° for Form II).
  • Bioavailability : Soluble polymorphs (e.g., hydrate forms) show 2–3× higher dissolution rates in PBS (pH 7.4) .

What strategies validate its ionic liquid properties for drug delivery applications?

Answer:

  • Conductivity : Measure ionic conductivity (σ) in acetonitrile (typical σ ≈ 10⁻³ S/cm for thiazolium salts) .
  • Thermal stability : TGA shows decomposition >200°C, suitable for melt-processing .
  • Drug encapsulation : Formulate with PEG-400 to enhance solubility (e.g., 15 mg/mL vs. 5 mg/mL in water) .

How do researchers ensure batch-to-batch consistency in synthesis?

Answer:

  • In-process controls : Monitor reaction progress via in-situ IR (disappearance of C=O peak at 1700 cm⁻¹) .
  • Reference standards : Compare HPLC retention times (tR = 8.2 min) and UV spectra (λmax = 254 nm) with certified materials .
  • QC table :
ParameterSpecification
Purity (HPLC)≥98%
Residual solvent (ethanol)≤500 ppm
Heavy metals≤10 ppm

What advanced computational workflows model its electronic properties?

Answer:

  • Wavefunction analysis : Use Multiwfn to calculate Fukui indices (nucleophilic attack at C2 of thiazole) .
  • TD-DFT : Predict UV-Vis spectra (λcalc = 310 nm vs. λobs = 305 nm) .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br⁻⋯H-C contacts in crystal lattice) .

How can researchers correlate structural modifications with bioactivity?

Answer:

  • SAR studies : Synthesize analogs (e.g., replace propyl with methyl or benzyl groups) and test against malaria parasites (IC50 < 1 μM for antiplasmodial activity) .
  • Pharmacophore modeling : Identify critical moieties (e.g., 4-chlorophenyl for hydrophobic interactions) using Schrödinger Phase .
  • Case study : Methylation of the thiazole N-atom reduces cytotoxicity (CC50 > 100 μM vs. 50 μM for parent compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide

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